

Commercial Availability and Applications of L-Cysteine-¹⁵N: A Technical Guide

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Compound of Interest

Compound Name: L-Cysteine-¹⁵N

Cat. No.: B579992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of L-Cysteine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research and development applications. This document details commercially available product specifications, outlines key experimental protocols where L-Cysteine-¹⁵N is utilized, and presents visual workflows for these methodologies.

Commercial Availability and Suppliers

L-Cysteine-¹⁵N is readily available from several reputable suppliers specializing in stable isotope-labeled compounds. These products are intended for research use only. The primary suppliers and their typical product specifications are summarized below.

Supplier	Product Name	CAS Number	Isotopic Purity	Chemical Purity	Available Quantities
Cambridge Isotope Laboratories, Inc.	L-Cysteine (¹⁵ N, 98%)	204523-09-1	≥98 atom % ¹⁵ N	≥99%	250 mg
Sigma-Aldrich (MilliporeSigma)	L-Cysteine- ¹⁵ N	204523-09-1	≥98 atom % ¹⁵ N	≥98% (CP)	100 mg
MedchemExpress	L-Cysteine- ¹⁵ N	204523-09-1	Not specified	>98%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Eurisotop	L-CYSTEINE (15N, 98%)	204523-09-1	98%	99%	0.25 g
LGC Standards	L-Cysteine- ¹⁵ N	204523-09-1	Not specified	Not specified	Not specified

Key Applications and Experimental Methodologies

L-Cysteine-¹⁵N serves as a powerful tool in various scientific disciplines, primarily due to the ability to trace and quantify metabolic pathways and protein dynamics using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[\[1\]](#)[\[2\]](#)[\[3\]](#)

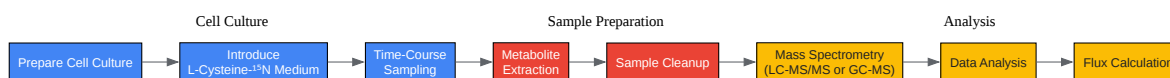
Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. By introducing ¹⁵N-labeled substrates like L-Cysteine-¹⁵N, researchers can trace the incorporation of the nitrogen atom into various metabolic pathways.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: ¹⁵N-Labeling for Metabolic Flux Analysis

- Cell Culture Preparation: Cultivate cells in a standard medium to the desired cell density.

- **Media Exchange:** Replace the standard medium with a specially formulated medium containing L-Cysteine- ^{15}N as the sole cysteine source. The concentration of L-Cysteine- ^{15}N should be optimized for the specific cell line and experimental goals.
- **Time-Course Sampling:** Harvest cell samples at various time points after the media exchange to monitor the incorporation of ^{15}N into downstream metabolites.
- **Metabolite Extraction:** Quench metabolic activity rapidly (e.g., using cold methanol) and extract metabolites from the cell pellets.
- **Sample Analysis by Mass Spectrometry:** Analyze the extracted metabolites using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of cysteine-containing metabolites.
- **Data Analysis and Flux Calculation:** Utilize specialized software to analyze the mass spectrometry data and calculate the metabolic flux rates through the relevant pathways.



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Metabolic Flux Analysis Workflow using L-Cysteine- ^{15}N .

Quantitative Proteomics (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteins. While traditionally using arginine and lysine, the principles can be extended to other amino acids like cysteine for specific applications. By growing one cell population in a medium containing "light" (unlabeled) L-cysteine and another in a medium with "heavy" (L-Cysteine- ^{15}N) L-cysteine, the relative abundance of proteins between the two samples can be accurately determined.

Experimental Protocol: ^{15}N -Cysteine Labeling for Quantitative Proteomics

- **Cell Culture and Labeling:** Grow two separate cell populations. One in a standard medium containing unlabeled L-cysteine ("light") and the other in a medium where unlabeled cysteine is replaced with L-Cysteine- ^{15}N ("heavy"). Ensure complete incorporation of the labeled amino acid over several cell divisions.
- **Sample Treatment:** Apply the experimental treatment (e.g., drug administration) to one of the cell populations.
- **Cell Lysis and Protein Extraction:** Harvest and lyse the cells from both populations.
- **Protein Quantification and Mixing:** Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
- **Protein Digestion:** Digest the combined protein mixture into peptides using a protease such as trypsin.
- **Peptide Fractionation and Mass Spectrometry:** Fractionate the peptide mixture (optional but recommended for complex samples) and analyze the fractions by LC-MS/MS.
- **Data Analysis:** Use specialized proteomics software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

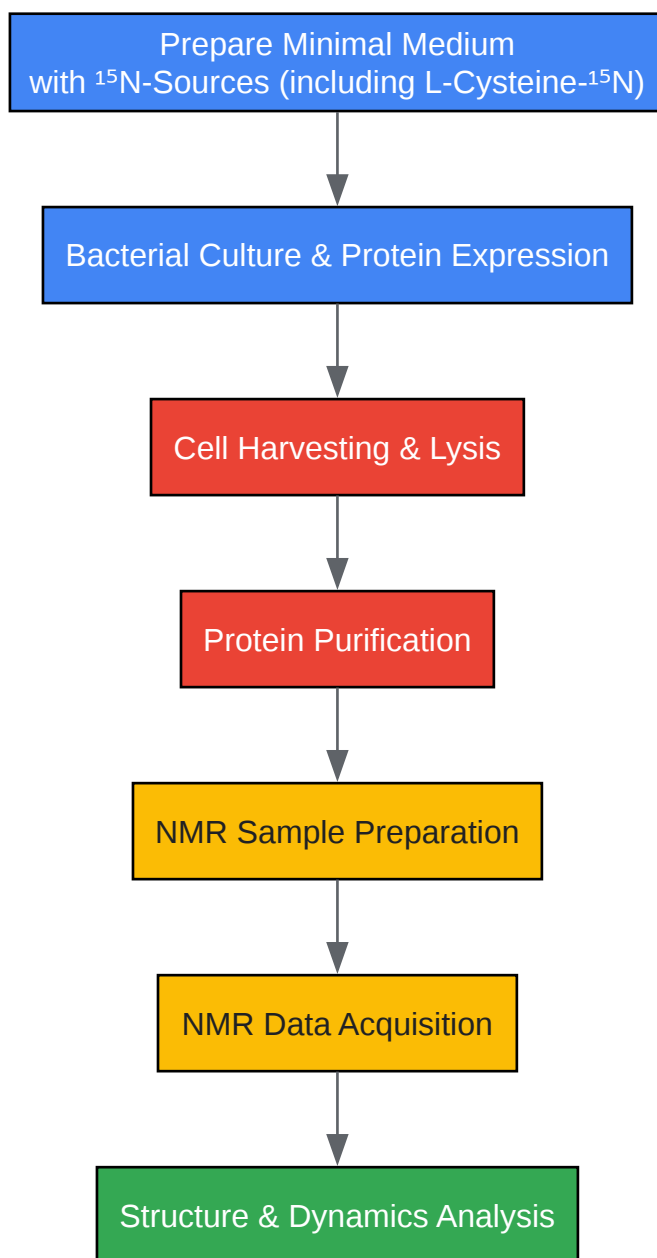
Quantitative Proteomics Workflow with L-Cysteine- ^{15}N .

NMR Spectroscopy for Structural Biology

^{15}N -labeling is a cornerstone of protein NMR spectroscopy, enabling the determination of three-dimensional protein structures and the study of protein dynamics.[2] Uniformly ^{15}N -labeling a protein by expressing it in a medium containing ^{15}N -labeled amino acids, including L-Cysteine- ^{15}N , allows for the acquisition of heteronuclear NMR spectra, such as the ^1H - ^{15}N HSQC, which provides a unique signal for each amino acid residue.[7]

Experimental Protocol: Protein Expression and ^{15}N -Labeling for NMR Studies

- **Expression System:** Utilize a bacterial expression system (e.g., *E. coli*) capable of high-level protein expression.
- **Minimal Media Preparation:** Prepare a minimal medium where the standard nitrogen source (e.g., ammonium chloride) is replaced with $^{15}\text{NH}_4\text{Cl}$. For specific labeling, supplement this medium with the desired ^{15}N -labeled amino acids, including L-Cysteine- ^{15}N .
- **Protein Expression and Induction:** Grow the bacterial culture in the ^{15}N -containing minimal medium and induce protein expression at the appropriate cell density.
- **Cell Harvesting and Lysis:** Harvest the cells and lyse them to release the ^{15}N -labeled protein.
- **Protein Purification:** Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
- **NMR Sample Preparation:** Prepare the purified protein in a suitable NMR buffer, typically containing D_2O for the lock signal.
- **NMR Data Acquisition and Analysis:** Acquire a series of NMR experiments (e.g., ^1H - ^{15}N HSQC, HNCA, HN(CO)CA) to assign the backbone and side-chain resonances and determine the protein's structure and dynamics.



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¹⁵N-Labeling Workflow for Protein NMR Studies.

Conclusion

L-Cysteine-¹⁵N is a commercially accessible and invaluable tool for researchers in the life sciences. Its application in metabolic flux analysis, quantitative proteomics, and NMR-based structural biology provides deep insights into complex biological processes. The methodologies outlined in this guide, while requiring careful optimization for specific experimental systems,

offer a robust framework for leveraging the power of stable isotope labeling in drug discovery and fundamental research.

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